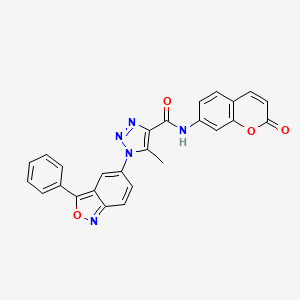![molecular formula C22H22N4 B11332980 N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11332980.png)
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンは、ピラゾロ[1,5-a]ピリミジンファミリーに属するヘテロ環式化合物です。これらの化合物は、さまざまな生物学的活性で知られており、潜在的な治療用途のために広く研究されています。
準備方法
合成経路と反応条件
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンの合成は、通常、適切な前駆体を制御された条件下で環化することによって行われます。一般的な方法の1つは、適切な触媒と溶媒の存在下で、4-エチルフェニルヒドラジンと3,5-ジメチル-2-フェニルピラゾール-4-カルバルデヒドを反応させることです。反応は通常、環化プロセスを促進するために高温で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、反応条件(温度、圧力、触媒濃度など)の最適化は、大規模合成にとって重要です。
化学反応の分析
反応の種類
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に参加することができ、その場合、官能基は求核剤によって置換されます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
形成される主要な生成物
酸化: 対応するケトンまたはカルボン酸の形成。
還元: アミンまたはアルコールの形成。
置換: 置換ピラゾロ[1,5-a]ピリミジンの形成。
科学研究の応用
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンは、次のようなさまざまな科学研究の応用について研究されてきました。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用、抗がん作用、抗菌作用について調査されています。
工業: 特定の電子または光学的特性を備えた新素材の開発に使用されます。
科学的研究の応用
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合してその活性を阻害するか、受容体と相互作用してそのシグナル伝達経路を調節することができます。これらの相互作用は、細胞増殖の阻害や炎症の軽減などのさまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
チエノ[3,2-d]ピリミジン: さまざまな生物学的活性で知られており、同様の用途で使用されています。
ピラゾロ[1,5-a]ピリミジン-7-オン: 抗炎症作用と抗がん作用について研究されています。
1,6,8-トリ置換テトラヒドロ-2H-ピラジノ[1,2-a]ピリミジン-4,7-ジオン: NF-κB阻害効果について調査されています。
独自性
N-(4-エチルフェニル)-3,5-ジメチル-2-フェニルピラゾロ[1,5-a]ピリミジン-7-アミンは、4-エチルフェニル基の存在と3,5-ジメチル置換パターンなど、特定の構造的特徴のために際立っています。これらの構造的特徴は、その独自の生物学的活性と潜在的な治療用途に貢献しています。
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and used in similar applications.
Pyrazolo[1,5-a]pyrimidin-7-ones: Studied for their anti-inflammatory and anticancer properties.
1,6,8-trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones: Investigated for their NF-κB inhibitory effects.
Uniqueness
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific structural features, such as the presence of the 4-ethylphenyl group and the 3,5-dimethyl substitution pattern. These structural characteristics contribute to its unique biological activities and potential therapeutic applications.
特性
分子式 |
C22H22N4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-16(3)21(25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3 |
InChIキー |
PHHCEVCHHCOBBT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11332902.png)


![N-cyclopentyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11332922.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11332929.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11332933.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11332942.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11332948.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332954.png)
![3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11332962.png)
![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11332963.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)
![N-[4-(dimethylamino)benzyl]-3-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11332979.png)
